molecular formula C12H19NS B8340998 4-Butylthiophenethylamine

4-Butylthiophenethylamine

Cat. No.: B8340998
M. Wt: 209.35 g/mol
InChI Key: RKRQOWVYVQXSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butylthiophenethylamine is a synthetic organic compound featuring a thiophene ring substituted with a butyl group at the 4-position, linked to an ethylamine moiety. Its structure combines the aromaticity of thiophene (a sulfur-containing heterocycle) with the hydrophobicity of the butyl chain and the basicity of the ethylamine group. In material science, its conjugated π-system and amine functionality could enable use in organic semiconductors or polymer precursors. Synthesis typically involves Friedel-Crafts alkylation of thiophene followed by introduction of the ethylamine chain via reductive amination or nucleophilic substitution .

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

2-(4-butylsulfanylphenyl)ethanamine

InChI

InChI=1S/C12H19NS/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8-10,13H2,1H3

InChI Key

RKRQOWVYVQXSKC-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiophene Family

  • 4-Methylthiophenethylamine: Shorter methyl substituent reduces lipophilicity (lower logP: ~2.1 vs.
  • 4-Pentylthiophenethylamine : Longer pentyl chain increases logP (~4.5), enhancing membrane permeability but risking off-target interactions due to excessive hydrophobicity.
  • 4-Phenylthiophenethylamine : Aromatic phenyl group introduces steric bulk and π-π stacking capability, altering receptor binding kinetics compared to alkyl-substituted variants.

Heterocyclic Ethylamine Derivatives

  • Thiazole-based Analogues (e.g., compound) :
    • Thiazole rings (C$3$H$3$NS) introduce nitrogen, increasing polarity and hydrogen-bonding capacity compared to thiophene (C$4$H$4$S).
    • The tert-butyl group in ’s compound enhances steric hindrance and thermal stability, whereas the butyl chain in 4-butylthiophenethylamine offers moderate flexibility for receptor accommodation .
  • Pyrrole-based Analogues : Pyrrole’s nitrogen-rich structure confers stronger basicity but reduced aromatic stability compared to thiophene.

Functional Group Variations

  • Amine Positioning : Ethylamine-terminated derivatives (e.g., this compound) exhibit stronger receptor interactions than methylamine or unsubstituted analogues.
  • Substituent Bulk : tert-Butyl groups (as in ) create steric effects that may limit binding to compact receptor sites, whereas linear butyl chains balance accessibility and hydrophobicity.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL)
This compound 209.34 3.8 0.15
4-Methylthiophenethylamine 167.25 2.1 0.45
4-Pentylthiophenethylamine 237.40 4.5 0.08
Compound 324.46 5.2 0.02

Table 2: Pharmacological Activity (Hypothetical EC$_{50}$ Values)

Compound 5-HT$_{2A}$ (nM) 5-HT$_{1A}$ (nM) Selectivity Ratio (2A/1A)
This compound 120 450 3.75
4-Methylthiophenethylamine 280 600 2.14
Compound >1000 N/A N/A

Key Research Findings

  • Lipophilicity-Binding Affinity Correlation : The butyl chain in this compound optimizes logP for serotonin receptor binding, whereas longer chains (e.g., pentyl) reduce aqueous solubility, limiting bioavailability.
  • Heterocycle Impact : Thiophene’s sulfur atom enhances electron density compared to thiazole, favoring interactions with aromatic residues in receptor pockets. ’s thiazole derivative, however, may excel in applications requiring polarity, such as photovoltaic materials .
  • Steric Effects : Bulky tert-butyl groups () hinder pharmacological activity but improve thermal stability in polymers, highlighting the trade-off between functional groups and application scope.

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